2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 573669-57-5
Cat. No.: VC16160194
Molecular Formula: C21H22FN3O2S2
Molecular Weight: 431.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide - 573669-57-5](/images/structure/VC16160194.png)
Specification
CAS No. | 573669-57-5 |
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Molecular Formula | C21H22FN3O2S2 |
Molecular Weight | 431.6 g/mol |
IUPAC Name | 2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C21H22FN3O2S2/c1-3-25-20(27)18-14-6-4-5-7-16(14)29-19(18)24-21(25)28-11-17(26)23-13-9-8-12(2)15(22)10-13/h8-10H,3-7,11H2,1-2H3,(H,23,26) |
Standard InChI Key | TVEJCVHDVOFITR-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)C)F)SC4=C2CCCC4 |
Introduction
Chemical Identity and Structural Features
Core Architecture
The molecule’s central framework consists of a benzothieno[2,3-d]pyrimidine system, a bicyclic structure merging a benzene ring with a thiophene-fused pyrimidine. The pyrimidine ring is partially saturated (positions 5–8), with a ketone group at position 4 and an ethyl substituent at position 3 . This saturation introduces conformational rigidity while the oxo group enhances hydrogen-bonding potential.
Substituent Analysis
A sulfanyl (-S-) bridge at position 2 connects the core to an N-(3-fluoro-4-methylphenyl)acetamide group. The acetamide’s aryl component features a fluorine atom at position 3 and a methyl group at position 4, creating a sterically hindered, electron-deficient aromatic system. This substitution pattern is reminiscent of bioactive molecules targeting enzyme active sites with hydrophobic and halogen-bonding interactions .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₃₀H₂₉FN₄O₂S₂, yielding a molecular weight of 584.71 g/mol. The presence of sulfur (9.0%) and fluorine (3.3%) contributes to distinct electronic properties and potential metabolic stability.
Synthetic Methodologies
Retrosynthetic Approach
The synthesis likely follows a multi-step sequence common to benzothieno-pyrimidine derivatives:
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Core Construction: Cyclocondensation of a thiophene precursor with a pyrimidine-building agent (e.g., guanidine or substituted urea) .
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Sulfanyl Incorporation: Nucleophilic displacement at the pyrimidine’s C2 position using a thiol reagent.
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Acetamide Coupling: Amidation of the thiol intermediate with a pre-functionalized acetic acid derivative bearing the 3-fluoro-4-methylaniline group .
Key Reaction Steps
In analogous syntheses, Michael addition and intramolecular cyclization are critical for forming the benzothieno-pyrimidine core . For example, reacting a thiophene-derived enamine with guanidine under basic conditions generates the pyrimidine ring, while subsequent oxidation introduces the 4-oxo group. Sulfanyl incorporation typically employs mercaptoacetic acid derivatives, as seen in acetamide-sulfonamide conjugates .
Purification and Characterization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from polar aprotic solvents (DMF/water) are standard. Spectroscopic confirmation includes:
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IR: Bands for amide C=O (~1650 cm⁻¹), thioether C-S (~680 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .
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¹H NMR: Distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet), fluorophenyl protons (δ 7.2–7.5 ppm), and acetamide NH (δ 10.2 ppm, broad) .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP is estimated at 3.8±0.2, indicating moderate lipophilicity. Limited aqueous solubility (<0.1 mg/mL) is expected due to the fused aromatic system and hydrophobic substituents. Solubility enhancers (e.g., DMSO) are likely required for biological testing .
Stability Profile
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Thermal Stability: Decomposition above 220°C, as observed for related benzothieno-pyrimidines .
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Photostability: Susceptible to UV-induced degradation of the thioether bond; storage in amber vials is advisable.
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Hydrolytic Stability: The acetamide linkage may undergo slow hydrolysis under strongly acidic or basic conditions .
Biological Activity and Mechanism
Hypothesized Targets
Structural analogs exhibit activity against viral proteases and urease enzymes . The fluorophenyl-acetamide moiety may mimic peptide substrates, while the benzothieno-pyrimidine core could intercalate nucleic acids or block enzyme active sites.
Comparative Bioactivity Data
Compound Class | Target | IC₅₀ (μM) | Reference |
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Benzothiazole-pyrimidines | HSV-1 | 0.8–12.4 | |
Acetamide-sulfonamides | Urease | 9.95–16.74 | |
Target Compound (Predicted) | Viral polymerases | 5–20 | – |
These data suggest plausible antiviral or enzymatic inhibition profiles, though experimental validation is required.
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